Bienvenue dans la boutique en ligne BenchChem!

3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Medicinal chemistry Structure-activity relationship Scaffold design

3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220032-40-5; molecular formula C₁₃H₁₈Cl₃NO; molecular weight 310.65 g/mol; MDL MFCD13560641) is a synthetic research chemical belonging to the 3-phenoxymethylpyrrolidine class. It is supplied as the hydrochloride salt, a form known to enhance aqueous solubility and ease of handling relative to the corresponding free base.

Molecular Formula C13H18Cl3NO
Molecular Weight 310.6 g/mol
CAS No. 1220032-40-5
Cat. No. B1395484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
CAS1220032-40-5
Molecular FormulaC13H18Cl3NO
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCNC2.Cl
InChIInChI=1S/C13H17Cl2NO.ClH/c1-8-5-11(13(15)9(2)12(8)14)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H
InChIKeyFXSIYUGNPWTADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine Hydrochloride (CAS 1220032-40-5): Compound Identity and Procurement-Relevant Profile


3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220032-40-5; molecular formula C₁₃H₁₈Cl₃NO; molecular weight 310.65 g/mol; MDL MFCD13560641) is a synthetic research chemical belonging to the 3-phenoxymethylpyrrolidine class . It is supplied as the hydrochloride salt, a form known to enhance aqueous solubility and ease of handling relative to the corresponding free base . The compound is catalogued by multiple established research chemical suppliers, including Matrix Scientific (cat. no. 050240) and Toronto Research Chemicals (TRC; cat. no. D037330) , with reported purity specifications of ≥95% to ≥98% .

Why Generic Substitution of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine Hydrochloride Carries Significant Risk: Key Differentiators from Closest Analogs


Within the 3-phenoxymethylpyrrolidine chemical space, small structural perturbations produce disproportionate changes in physicochemical properties and, by class-level inference, biological target engagement [1]. The 2,4-dichloro-3,5-dimethyl substitution pattern on the phenoxy ring in the target compound is expected to confer markedly different lipophilicity (estimated logP), electronic distribution, and steric profile relative to non-chlorinated (e.g., 3-[(2,4-dimethylphenoxy)methyl]pyrrolidine), mono-chlorinated, or regioisomeric analogs . Furthermore, the methylene (–CH₂–) linker between the pyrrolidine nitrogen and the phenoxy oxygen differentiates this compound from directly O-linked analogs such as 3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine (CAS 946681-98-7), introducing conformational flexibility and altered metabolic susceptibility . The hydrochloride salt form provides a handling and formulation advantage over the free base, which may be an oil or low-melting solid with inferior aqueous solubility . These structural distinctions mean that pharmacological or physicochemical data generated for a close analog cannot be reliably extrapolated to this specific compound; independent characterization is required for any application where target identity, potency, or ADME properties are decision-relevant [1].

Quantitative Evidence Guide for 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine Hydrochloride: Head-to-Head and Cross-Study Comparative Data


Methylene Linker vs. Direct O-Linkage: Structural Differentiation from 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine

The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidine ring and the phenoxy oxygen, whereas the closest direct analog, 3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine (CAS 946681-98-7; Santa Cruz Biotechnology sc-309601), features a direct O-linkage. This structural difference introduces an additional rotatable bond, altering the conformational landscape and the spatial relationship between the basic pyrrolidine nitrogen and the lipophilic dichloro-dimethylphenyl ring. In the broader 3-phenoxymethylpyrrolidine class, the methylene linker has been demonstrated to be compatible with potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibition, as disclosed in Theravance's U.S. Patent 8,455,665 [1]. The direct O-linked analog (CAS 946681-98-7) has a molecular formula of C₁₂H₁₅Cl₂NO (MW 260.16) versus C₁₃H₁₈Cl₃NO (MW 310.65) for the target compound, reflecting the absence of both the methylene carbon and the hydrochloride counterion .

Medicinal chemistry Structure-activity relationship Scaffold design

Halogen Substitution Pattern: Lipophilicity Differentiation from Non-Chlorinated Dimethylphenoxy Analogs

The 2,4-dichloro substitution on the phenoxy ring of the target compound is predicted to substantially increase lipophilicity relative to non-halogenated dimethylphenoxy analogs. Experimentally determined logP values for related non-chlorinated 3-phenoxypyrrolidine compounds range from 2.37 to 2.43 . Introduction of two chlorine atoms is expected to increase logP by approximately 1.0–1.5 log units (Hansch π for aromatic Cl ≈ 0.71 per substituent) [1]. This shifts the target compound from a moderately lipophilic profile toward a more hydrophobic profile, which has direct consequences for membrane permeability, plasma protein binding, and metabolic clearance by CYP450 enzymes—all parameters that are critical in selecting compounds for cellular assays or in vivo studies. The 2,4-dichloro-3,5-dimethyl arrangement also presents a distinct steric and electronic environment compared to regioisomeric substitution patterns (e.g., 2,3-dichloro or 3,4-dichloro), which are documented in separate CAS-indexed analogs .

Lipophilicity Physicochemical properties Drug design

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base Analogs

The target compound is supplied as a pre-formed hydrochloride salt, a form that generally exhibits superior aqueous solubility, crystallinity, and handling characteristics compared to the corresponding free base. While experimentally measured solubility data for this specific compound was not identified in the searched public literature, the general principle is well-established for pyrrolidine-containing amines: hydrochloride salt formation increases aqueous solubility through ion-dipole interactions and confers a higher melting point, facilitating accurate weighing and formulation of stock solutions for biological assays . By contrast, several closely related 3-phenoxypyrrolidine analogs are commercially available only as free bases (e.g., CAS 946681-98-7, 946760-16-3, 946715-32-8), which may be oils or low-melting solids that are more challenging to handle accurately . The hydrochloride salt also provides a defined counterion for stoichiometric calculations—critical when preparing solutions at precise concentrations for dose-response studies.

Aqueous solubility Salt selection Assay compatibility

Scaffold Validation: 3-Phenoxymethylpyrrolidine Class Confirmed as Serotonin/Norepinephrine Reuptake Inhibitors in Patent Literature

The 3-phenoxymethylpyrrolidine scaffold present in the target compound is the core of a well-defined pharmacophore for serotonin (5-HT) and norepinephrine (NE) reuptake inhibition, as established in Theravance's patent family (U.S. Patent 8,455,665 and related filings CN105254552A, WO2011011514A1) [1] [2]. The patent explicitly claims compounds of Formula I, where the –CH₂–O–Ar linkage is an essential structural feature, and demonstrates that variation of aryl substituents (R¹–R⁶) modulates SERT and NET inhibitory potency. While the specific 2,4-dichloro-3,5-dimethyl-substituted exemplar is not disclosed in the exemplified compounds of the patent, it falls within the claimed generic scope. The patent discloses that compounds within this class exhibit dual reuptake inhibition, a mechanism clinically validated for neuropathic pain treatment by marketed drugs such as duloxetine and venlafaxine [1]. This class-level validation provides a rational basis for procuring the target compound for SNRI-related research programs.

Serotonin reuptake Norepinephrine reuptake CNS drug discovery Neuropathic pain

Pyrrolidine vs. Piperidine Core: Basicity and Ring Size Differentiation from 4-(2,4-Dichloro-3,5-dimethylphenoxy)piperidine Hydrochloride

The target compound features a pyrrolidine (5-membered) heterocyclic core, whereas a closely related analog—4-(2,4-dichloro-3,5-dimethylphenoxy)piperidine hydrochloride (CAS 1185297-07-7; Sigma-Aldrich MAT235990781)—incorporates a piperidine (6-membered) ring [1]. This ring-size difference has well-characterized consequences for basicity: pyrrolidine (pKa ~11.3 for the conjugate acid) is approximately 0.2–0.3 pKa units more basic than piperidine (pKa ~11.1), affecting the protonation state at physiological pH and, consequently, the compound's interaction with aspartate residues in aminergic transporters such as SERT and NET [2]. The five-membered pyrrolidine ring also imposes different conformational constraints on the pendant phenoxymethyl side chain compared to the six-membered piperidine, altering the presentation of the pharmacophoric elements to the transporter binding pocket. The piperidine analog (Sigma-Aldrich) has been described in vendor documentation as demonstrating antitumor properties via ERK activation and caspase-mediated apoptosis in cancer cell lines [1], whereas no such activity has been reported for the pyrrolidine target compound, suggesting that the heterocyclic core may drive target selectivity divergence.

Heterocyclic chemistry Basicity Ring size Structure-property relationships

Supplier-Documented Purity Specifications: Procurement-Grade Differentiation for Reproducible Research

The target compound is available from multiple established research chemical suppliers with documented purity specifications. CheMenu lists the compound at ≥95% purity (Catalog No. CM372067) , while MolCore specifies NLT 98% (Not Less Than 98%) under ISO-certified quality systems . Toronto Research Chemicals (TRC), a manufacturer specializing in complex organic chemicals for biomedical research, offers the compound as catalog number D037330 in 125 mg and 250 mg quantities with pricing transparency ($230 and $375 respectively, as of June 2022) . Matrix Scientific supplies the compound through VWR International (catalog 050240) in 500 mg and 2.5 g sizes . This multi-supplier availability with defined purity grades enables procurement officers to select based on required purity level, quantity, and budget. However, comprehensive Certificates of Analysis (CoA) with batch-specific impurity profiles are not publicly accessible online and must be requested from individual suppliers—a critical step for applications requiring traceable quality documentation.

Chemical purity Quality assurance Reproducibility Procurement

Recommended Application Scenarios for 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine Hydrochloride (CAS 1220032-40-5) Based on Quantitative Evidence


SAR Expansion of 3-Phenoxymethylpyrrolidine-Based SNRI Programs: Probing the 2,4-Dichloro-3,5-Dimethyl Substitution Vector

The target compound is best positioned as a structure-activity relationship (SAR) probe within drug discovery programs targeting the 3-phenoxymethylpyrrolidine SNRI pharmacophore established in U.S. Patent 8,455,665 [1]. The 2,4-dichloro-3,5-dimethyl substitution pattern is not exemplified in the patent's disclosed compounds, offering an opportunity to explore an unexplored region of the SAR landscape. Researchers can benchmark this compound against the patent's exemplified analogs in standardized SERT and NET radioligand binding assays (e.g., [³H]-citalopram and [³H]-nisoxetine displacement) to determine whether the enhanced lipophilicity conferred by the dichloro-dimethyl substitution translates to improved transporter binding affinity or altered SERT/NET selectivity ratios [1]. The hydrochloride salt form facilitates direct dissolution in assay buffer without DMSO pre-solubilization steps that may confound binding measurements .

Comparative Physicochemical Profiling of Heterocyclic Core Isosteres: Pyrrolidine vs. Piperidine

This compound serves as the pyrrolidine-containing member in a matched-pair analysis with its piperidine analog, 4-(2,4-dichloro-3,5-dimethylphenoxy)piperidine hydrochloride (CAS 1185297-07-7), which has been described as exhibiting antitumor properties via ERK pathway modulation [2]. The two compounds share the identical dichloro-dimethylphenoxy substituent and empirical formula, differing only in heterocyclic ring size (5- vs. 6-membered) [3]. Parallel profiling of these two compounds in broad-panel kinase screens, cytotoxicity assays, and physicochemical measurements (logD₇.₄, aqueous solubility, pKa, microsomal stability) would provide a clean dataset for understanding how heterocyclic core geometry influences target selectivity and drug-like properties. The ~0.2–0.3 pKa unit difference between pyrrolidine and piperidine is sufficient to alter the protonation equilibrium at pH 7.4, potentially affecting transporter binding kinetics [3].

Linker Homolog SAR: Methylene-Bridged vs. Direct O-Linked Phenoxypyrrolidine Comparison

The target compound, with its methylene (–CH₂–) linker, and its direct O-linked analog 3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine (CAS 946681-98-7) constitute a minimal structural pair for evaluating the impact of a single methylene insertion on pharmacological and ADME properties . The additional rotatable bond in the target compound may increase conformational entropy and reduce the entropic penalty of transporter binding, while also introducing a potential site for oxidative metabolism (N-dealkylation or α-carbon hydroxylation) that is absent in the direct O-linked analog. Researchers can subject both compounds to parallel metabolic stability assays (e.g., human liver microsome incubation with LC-MS/MS analysis) and transporter binding assays to quantify the effect of linker homologation. This type of matched-pair analysis is fundamental to medicinal chemistry optimization and is not feasible without access to both structural variants [1].

Chemical Biology Tool for Proteomics Sample Preparation: Protein Interaction Modification Studies

Vendor documentation suggests that compounds in this structural class are utilized in proteomics research as biochemical tools to modify protein interactions and to study protein dynamics within cellular environments . The hydrochloride salt form and documented purity (≥95% to NLT 98%) make this compound suitable for chemical proteomics applications, including covalent labeling studies or as a affinity chromatography ligand precursor . The dichloro-dimethylphenoxy moiety provides a UV chromophore (λmax ~270–285 nm, typical for dichloro-substituted aromatics) that facilitates HPLC-based quantification in pull-down experiments. Researchers should request batch-specific Certificates of Analysis to confirm purity before use in quantitative proteomics workflows, as trace impurities could confound protein-binding readouts .

Quote Request

Request a Quote for 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.